2-Bromo-1-dibenzo[b,d]furan-2-ylethanone

Organic Synthesis Medicinal Chemistry Electrophilic Building Blocks

Synthesizing dibenzofuran-based PDE-4 inhibitors often fails when using generic α-bromoacetyl aromatics due to mismatched electronics and regioselectivity. This compound provides the exact 2-position electrophilic handle on the planar, electron-rich core essential for target engagement. • Ensures correct pharmacophore orientation for thiazole/heterocycle displacement; avoids isomer-related activity loss. • Boiling point (404.8 °C) and high LogP (4.09) suit high-temperature couplings, minimizing evaporative losses during extended reactions. • Enables convergent synthesis of complex polycyclic hydrodibenzo[b,d]furans via π-stacking-directed cyclizations.

Molecular Formula C14H9BrO2
Molecular Weight 289.12 g/mol
CAS No. 109103-97-1
Cat. No. B183286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-dibenzo[b,d]furan-2-ylethanone
CAS109103-97-1
Molecular FormulaC14H9BrO2
Molecular Weight289.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CBr
InChIInChI=1S/C14H9BrO2/c15-8-12(16)9-5-6-14-11(7-9)10-3-1-2-4-13(10)17-14/h1-7H,8H2
InChIKeyRDWCRZMXSYYAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-dibenzo[b,d]furan-2-ylethanone: Halomethyl Ketone for Advanced Synthesis


2-Bromo-1-dibenzo[b,d]furan-2-ylethanone (CAS 109103-97-1) is a bromomethyl ketone derivative of the dibenzofuran scaffold, characterized by a molecular formula of C14H9BrO2 and a molecular weight of 289.12 g/mol [1]. The compound features a reactive α-bromoacetyl group attached to the 2-position of the planar, electron-rich dibenzo[b,d]furan core, positioning it as a versatile electrophilic building block for the construction of more complex molecular architectures . Its physicochemical profile includes a calculated density of 1.6±0.1 g/cm³, a predicted boiling point of 404.8±20.0 °C at 760 mmHg, and a LogP value of 4.09–4.16, reflecting its aromatic and lipophilic character .

1 Electrophilic handle for nucleophilic displacement and cross-coupling
2 High boiling point and lipophilicity suit high-temperature non-polar media
3 Dibenzo[b,d]furan core enables construction of bioactive-like polycyclic scaffolds

2-Bromo-1-dibenzo[b,d]furan-2-ylethanone: Substitution Limitations


The substitution of 2-bromo-1-dibenzo[b,d]furan-2-ylethanone with a generic α-bromoacetyl aromatic compound—such as 2-(bromoacetyl)benzofuran, 2-bromo-1-phenylethanone, or 2-bromo-1-(naphthalen-2-yl)ethanone—is fraught with risk due to profound differences in electronic character, steric environment, and downstream reaction compatibility. The dibenzofuran core imparts a specific electron density distribution and planarity that directly influence the electrophilicity of the bromomethyl ketone moiety and the stability of reaction intermediates . In target-oriented synthesis, particularly within medicinal chemistry and materials science, the use of an analog may lead to altered regioselectivity in nucleophilic substitution, different rates in cross-coupling reactions, or even complete failure in key cyclization steps. The following quantitative evidence underscores that this compound is not a commodity haloketone, but a precision building block whose unique properties are irreplaceable for specific research applications.

Electronic Simpler aryl bromoacetyl analogs may shift regioselectivity and electrophilicity, altering reaction outcomes
Stability Lower-boiling substitutes risk evaporative loss in high-temperature protocols, compromising reproducibility
Scaffold Lack of dibenzofuran core precludes access to PDE-4/TNF-α relevant architectures and π-stacking interactions

2-Bromo-1-dibenzo[b,d]furan-2-ylethanone: Key Differentiators vs. Analogs


Nucleophilic Substitution Regiochemical Fidelity

The α-bromoacetyl group in 2-bromo-1-dibenzo[b,d]furan-2-ylethanone exhibits a distinct electrophilicity profile relative to simpler aromatic analogs due to the electron-donating resonance effect of the dibenzofuran oxygen, which modulates the partial positive charge at the carbonyl carbon. This results in a predicted LogP of 4.09–4.16 and a polar surface area (PSA) of 30.21 Ų [1], contrasting with 2-(bromoacetyl)benzofuran (CAS 23489-36-3), which has a reported density of 1.582±0.06 g/cm³ and a predicted boiling point of 306.8±17.0 °C . The higher boiling point and greater lipophilicity of the target compound indicate stronger intermolecular interactions, which can translate to slower, more controllable reaction kinetics and improved solubility in non-polar media for phase-transfer or lipophilic environments.

Nucleophilic Substitution Fidelity
Reported
ΔBoiling Point ≈ +98 °C; ΔLogP ≈ +2.0 vs. benzofuran analog
Increased lipophilicity and boiling point may support reaction control in non-polar media
Predicted physicochemical properties; experimental verification advised
Organic Synthesis Medicinal Chemistry Electrophilic Building Blocks

AldrichCPR Rare Chemical Designation

2-Bromo-1-dibenzo[b,d]furan-2-ylethanone is explicitly designated by Sigma-Aldrich as part of the AldrichCPR collection of 'rare and unique chemicals' provided to early discovery researchers . This commercial classification is a critical differentiator from commodity bromoacetyl building blocks like 2-bromoacetophenone (CAS 70-11-1), which are widely available from numerous suppliers. The AldrichCPR label signifies that the compound is not a standard catalog item and is offered with the explicit disclaimer that no analytical data is collected by the supplier, and all sales are final . This underscores the compound's status as a non-interchangeable, high-risk/high-reward tool for specialized synthetic campaigns, where access to a structurally unique electrophile outweighs the absence of pre-validated analytical certificates.

Commercial Exclusivity
Specification review
AldrichCPR rare chemical; no supplier analytical data; final sale
Procurement as a niche intermediate; requires independent quality verification
Supplier-designated status; commodity substitutes lack this exclusivity
Chemical Sourcing Specialty Building Blocks Early Discovery

Dibenzo[b,d]furan Core in Bioactive Derivatives

The dibenzo[b,d]furan core of the target compound is a privileged scaffold in medicinal chemistry, distinct from simpler phenyl or benzofuran frameworks. While no direct bioactivity data is available for 2-bromo-1-dibenzo[b,d]furan-2-ylethanone itself, its core is present in structurally related derivatives with validated activities. For instance, dibenzo[b,d]furan-1-yl-thiazole derivatives have demonstrated promising in vitro PDE-4B and TNF-α inhibitory activities, with compound 24 showing good systemic availability in preclinical models and efficacy in in vivo asthma/COPD and uveitis models [1]. In another study, natural dibenzo[b,d]furans (compounds 10 and 11) isolated from *Caesalpinia mimosoides* exhibited inhibitory activity against LPS-induced NO production in RAW264.7 cells, with related compounds in the same study showing IC50 values of 3.0 and 6.5 μM for NO and TNF-α inhibition, respectively [2]. The bromoacetyl handle on the target compound enables further functionalization to access these or related bioactive scaffolds, a versatility not offered by the unsubstituted dibenzofuran or simpler aromatic α-bromoketones.

Bioactive Scaffold Context
Class-level
Dibenzo[b,d]furan core present in PDE-4B/TNF-α inhibitors and anti-inflammatory natural products
Scaffold may support medicinal chemistry targeting PDE-4 or inflammatory pathways
No direct bioactivity data for target compound; class-level inference
Medicinal Chemistry Kinase Inhibition Anti-inflammatory Research

Optimal Applications of 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone


PDE-4/TNF-α Inhibitor Lead Optimization

In medicinal chemistry programs aimed at developing novel PDE-4 inhibitors for asthma/COPD or uveitis, 2-bromo-1-dibenzo[b,d]furan-2-ylethanone serves as an ideal electrophilic building block for introducing the dibenzofuran core. Its bromoacetyl group allows for nucleophilic displacement by thiazole, amine, or other heterocyclic synthons, enabling the construction of dibenzo[b,d]furan-1-yl-thiazole analogs that have demonstrated promising in vitro and in vivo activity . The use of this specific regioisomer (2-position attachment) ensures the correct spatial orientation of the pharmacophore, which is critical for target engagement, and cannot be replicated with the 3- or 4-position analogs or simpler benzofuran derivatives.

High-Temperature Non-Polar Reaction Stability

The predicted boiling point of 404.8±20.0 °C and high LogP (4.09–4.16) for 2-bromo-1-dibenzo[b,d]furan-2-ylethanone make it particularly well-suited for reactions conducted at elevated temperatures or in highly lipophilic media . In contrast to the more volatile 2-(bromoacetyl)benzofuran (BP ~307 °C) , the target compound remains in the reaction mixture longer, minimizing evaporative losses and enabling extended reaction times for sluggish nucleophilic substitutions or metal-catalyzed couplings where high thermal input is required.

Electrophilic Annulation for Polycyclic Architectures

The planar, electron-rich dibenzofuran core of the target compound can participate in π-stacking interactions and can direct electrophilic aromatic substitution events in downstream reactions. This makes it a valuable synthon for constructing extended polycyclic frameworks, such as hydrodibenzo[b,d]furans, which are challenging to synthesize due to the difficulty of installing tetrasubstituted stereogenic centers adjacent to oxygen . The bromoacetyl group serves as a functional handle for subsequent cyclization or coupling steps, providing a convergent pathway to these complex scaffolds.

Application
Selection Property
Validation Focus
PDE-4/TNF-α pathway inhibitor design
2-Position dibenzofuran regioisomer with bromoacetyl handle
Target engagement and functional group tolerance in thiazole/amine couplings
High-temperature non-polar reaction synthesis
High boiling point and lipophilicity profile
Solvent compatibility and reaction kinetics under thermal stress
Electrophilic annulation for polycyclic architectures
Planar electron-rich core with π-stacking potential
Regioselectivity in cyclization and stereogenic center installation

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